Ethyl 6-cyclopropyl-3-(hydroxymethyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 6-cyclopropyl-3-(hydroxymethyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential pharmacological activities and its structural uniqueness, which allows for various modifications and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-cyclopropyl-3-(hydroxymethyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the construction of the thiazolo[5,4-b]pyridine scaffold. One common method starts with the cyclization of thiazole derivatives with pyridine derivatives under specific conditions. For instance, the reaction of 2-aminothiazole with 2-chloropyridine in the presence of a base such as potassium carbonate can yield the desired fused heterocycle .
Industrial Production Methods
Industrial production methods for this compound may involve high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-cyclopropyl-3-(hydroxymethyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can lead to fully saturated heterocycles .
Scientific Research Applications
Ethyl 6-cyclopropyl-3-(hydroxymethyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of ethyl 6-cyclopropyl-3-(hydroxymethyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[5,4-b]pyridine derivatives, such as:
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the thiazole and pyridine rings.
Triazolo[4,3-a]pyrimidines: These compounds have a triazole ring fused to a pyrimidine ring and exhibit similar biological activities.
Uniqueness
Ethyl 6-cyclopropyl-3-(hydroxymethyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of a cyclopropyl group, which can influence its biological activity and chemical reactivity .
Biological Activity
Ethyl 6-cyclopropyl-3-(hydroxymethyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C14H16N2O3S, with a molecular weight of approximately 292.36 g/mol. Its IUPAC name is this compound. The structure includes a thiazole ring fused with a pyridine ring, which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H16N2O3S |
Molecular Weight | 292.36 g/mol |
IUPAC Name | This compound |
InChI Key | TVDAZFMAZBBLHI-UHFFFAOYSA-N |
The biological activity of this compound appears to be linked to its ability to interact with specific molecular targets. Research indicates that this compound may act as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways involved in growth and proliferation. By inhibiting PI3K, the compound potentially disrupts cancer cell signaling, leading to reduced cell proliferation and increased apoptosis.
Anticancer Properties
Studies have shown that thiazolo[5,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, similar compounds have demonstrated the ability to inhibit c-KIT kinase activity, which is often mutated in gastrointestinal stromal tumors (GISTs). This compound may share these properties based on its structural similarities.
In one study focusing on related compounds, it was reported that derivatives with the thiazolo[5,4-b]pyridine scaffold showed high selectivity against c-KIT mutants resistant to imatinib. The compound tested (designated as 6r ) exhibited an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant and a GI50 of 1.15 μM against HMC1.2 cells harboring these mutations . This suggests that this compound could be effective in similar contexts.
Case Studies and Research Findings
Several studies have been conducted on thiazolo-pyridine derivatives that provide insights into the biological activities of compounds similar to this compound:
- c-KIT Inhibition : A study demonstrated that a thiazolo[5,4-b]pyridine derivative significantly inhibited c-KIT activity in GIST models . The findings underscore the importance of this scaffold in developing targeted therapies for resistant cancer types.
- Structure-Activity Relationship (SAR) : Research on various thiazolo-pyridine derivatives has established SAR models that indicate how modifications can enhance biological activity against specific targets . This knowledge can guide future synthesis of Ethyl 6-cyclopropyl derivatives for improved efficacy.
Properties
Molecular Formula |
C14H16N2O3S |
---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
ethyl 6-cyclopropyl-3-(hydroxymethyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-14(18)11-7(2)10-9(6-17)16-20-13(10)15-12(11)8-4-5-8/h8,17H,3-6H2,1-2H3 |
InChI Key |
TVDAZFMAZBBLHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)CO)C3CC3 |
Origin of Product |
United States |
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